molecular formula C12H15F2N B13284920 3,5-difluoro-N-(3-methylcyclopentyl)aniline

3,5-difluoro-N-(3-methylcyclopentyl)aniline

Cat. No.: B13284920
M. Wt: 211.25 g/mol
InChI Key: QQJFNLXCUJQPLH-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₂H₁₅F₂N. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the nitrogen atom is bonded to a 3-methylcyclopentyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(3-methylcyclopentyl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoroaniline.

    Alkylation: The 3,5-difluoroaniline undergoes alkylation with 3-methylcyclopentyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(3-methylcyclopentyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-N-(3-methylcyclopentyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(3-methylcyclopentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-N-(3-methylcyclopentyl)aniline is unique due to the presence of both fluorine atoms and the 3-methylcyclopentyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3,5-difluoro-N-(3-methylcyclopentyl)aniline

InChI

InChI=1S/C12H15F2N/c1-8-2-3-11(4-8)15-12-6-9(13)5-10(14)7-12/h5-8,11,15H,2-4H2,1H3

InChI Key

QQJFNLXCUJQPLH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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